molecular formula C15H16N2O3 B1214127 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide CAS No. 364599-56-4

5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide

Cat. No. B1214127
CAS RN: 364599-56-4
M. Wt: 272.3 g/mol
InChI Key: ZJKZHHPRIDEAQW-UHFFFAOYSA-N
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Description

The compound “5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide” falls into a class of chemicals that have been explored for their potential biological activities and chemical properties. Such compounds are synthesized through various chemical reactions and have been studied for their molecular structures, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including condensation, cyclization, and functionalization processes. For example, Zhou et al. (2016) described the synthesis of novel (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides, which involved a series of chemical reactions to introduce specific functional groups and achieve the desired molecular architecture (Zhou et al., 2016).

Molecular Structure Analysis

Molecular structure analysis often utilizes techniques such as NMR spectroscopy, single-crystal X-ray diffraction, and computational methods. Asegbeloyin et al. (2014) characterized the molecular structure of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes through single-crystal X-ray structure studies, highlighting the nonplanar nature of these molecules and their intermolecular interactions (Asegbeloyin et al., 2014).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds can be diverse, including their reactivity, stability, and interactions with biological targets. The study by Zhou et al. (2016) also explored the biological activity of synthesized compounds, indicating their potential as potent LSD1 inhibitors due to specific chemical reactions that confer biological activity (Zhou et al., 2016).

Scientific Research Applications

Cancer Research

Compounds with structural similarities, specifically those containing indenylidene and hydrazide functionalities, have been explored for their potential as cancer therapeutics. For instance, novel (E)-N'-(2,3-dihydro-1H-inden-1-ylidene) benzohydrazides were synthesized and evaluated as potent LSD1 inhibitors. Compounds from this study showed significant LSD1 inhibitory activity and anti-proliferation activities against cancer cell lines highly expressing LSD1, suggesting their promise as cancer therapeutics (Zhou et al., 2016).

Synthesis Methodology

Research on the synthesis of complex molecules with indenyl or furohydrazide moieties highlights the development of new synthetic methodologies. A study presented a one-pot, efficient method for synthesizing 5-methyl-3H,3′H-spiro[furan-2,1′-isobenzofuran]-3,3′-dione derivatives, showcasing advancements in synthetic chemistry that could be applicable to compounds like 5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide (Mohammadizadeh et al., 2016).

Antimicrobial and Antifungal Activities

Derivatives of similar structural motifs have been investigated for their antimicrobial properties. A study on new phenolic Mannich bases with piperazines, incorporating indenyl structures, assessed their cytotoxic/anticancer and CA inhibitory effects, revealing potential antimicrobial applications (Gul et al., 2019).

Antiviral Activity

Benzamide-based compounds, related to the core structure of this compound, were synthesized and showed significant antiavian influenza virus activity, highlighting the potential of such compounds in antiviral research (Hebishy et al., 2020).

properties

IUPAC Name

5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c16-17-15(18)14-7-6-13(20-14)9-19-12-5-4-10-2-1-3-11(10)8-12/h4-8H,1-3,9,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKZHHPRIDEAQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide

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